2-(Methylthio)-5-nitropyrimidine-4,6-diol

描述

Contextualization within Pyrimidine (B1678525) Chemistry

Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The pyrimidine scaffold is of immense biological importance, forming the core structure of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.gov Beyond their fundamental biological role, pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of physiological activities. researchgate.net

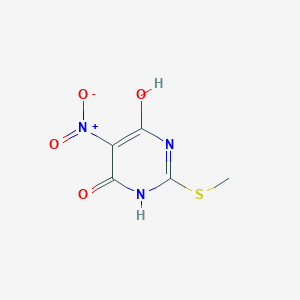

2-(Methylthio)-5-nitropyrimidine-4,6-diol fits within this broad class as a highly functionalized derivative. Its key structural characteristics include:

A pyrimidine ring , providing the basic heterocyclic framework.

Two hydroxyl (-OH) groups at positions 4 and 6, which allow the molecule to exist in a tautomeric equilibrium with its dioxo form (2-(methylthio)-5-nitropyrimidine-4,6(1H,5H)-dione).

A methylthio (-SCH3) group at position 2, which can influence the compound's solubility and electronic properties. cymitquimica.com

A nitro (-NO2) group at position 5, which is a strong electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring. cymitquimica.com

This combination of functional groups makes the molecule a distinct and reactive building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1979-97-1 |

| Molecular Formula | C5H5N3O4S |

| Molecular Weight | 203.18 g/mol |

This data is compiled from chemical supplier information. synblock.com

Significance as a Precursor in Heterocyclic Synthesis

One of the primary roles of this compound in academic research is its function as a precursor, or starting material, for the synthesis of other heterocyclic compounds. The hydroxyl groups are key reactive sites that can be readily substituted, paving the way for the construction of more complex molecular architectures.

A pivotal and well-documented application is its use in the synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. google.com In this reaction, the diol is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl3), often in the presence of a catalyst like N,N-dimethylaniline. google.com The hydroxyl groups are replaced by chlorine atoms, yielding a highly reactive dichloro-pyrimidine derivative.

Table 2: Key Synthetic Transformation

| Starting Material | Reagent | Product | Significance of Product |

|---|

This transformation is crucial because the resulting 4,6-dichloro derivative is a versatile intermediate for further chemical modifications. The chlorine atoms are good leaving groups, allowing for subsequent nucleophilic substitution reactions. This opens a pathway to introduce a wide variety of other functional groups at the 4 and 6 positions, leading to the creation of a library of novel pyrimidine compounds for screening in pharmaceutical and agrochemical research. cymitquimica.com

Overview of Research Trajectories

Research involving this compound and its derivatives primarily follows two main trajectories: its use as a foundational building block for new molecules and its relevance in the context of pharmaceutical manufacturing and quality control.

Intermediate for Novel Compound Synthesis: The most significant research trajectory involves leveraging the compound as a key intermediate. As established, its conversion to the dichloro- derivative is a gateway to synthesizing a broad range of substituted pyrimidines. google.com These new molecules are often investigated for potential biological activities, contributing to the discovery pipelines in medicinal and agricultural chemistry. cymitquimica.com

Pharmaceutical Impurity Analysis and Synthesis: A related area of research focuses on the identification and control of structurally similar compounds as process-related impurities in the manufacturing of active pharmaceutical ingredients (APIs). For example, a closely related analogue, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, has been identified as a potential genotoxic impurity in the synthesis of the drug Ticagrelor. researchgate.net This highlights an important research trajectory where understanding the formation, reactivity, and analytical detection of such nitropyrimidine derivatives is critical for ensuring the safety and purity of pharmaceutical products.

Table 3: Summary of Research Trajectories

| Research Trajectory | Focus Area | Objective |

|---|---|---|

| Heterocyclic Synthesis | Organic Chemistry, Medicinal Chemistry | To use the compound as a precursor to synthesize novel, more complex pyrimidine derivatives for potential biological applications. cymitquimica.comgoogle.com |

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c1-13-5-6-3(9)2(8(11)12)4(10)7-5/h1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCNSMCHUYZUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565046 | |

| Record name | 6-Hydroxy-2-(methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-97-1 | |

| Record name | 6-Hydroxy-2-(methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Precursors

De Novo Synthesis Routes

De novo synthesis refers to the construction of the molecule from simpler, more fundamental chemical building blocks. The following sections detail two such pathways.

A common and direct approach to synthesizing the target compound begins with 2-thiobarbituric acid. This pathway involves a two-step process: the introduction of a methylthio group onto the pyrimidine (B1678525) ring, followed by nitration at the 5-position.

The first step in this synthetic sequence is the S-methylation of 2-thiobarbituric acid to produce the intermediate, 2-(methylthio)pyrimidine-4,6-diol. This reaction is typically carried out by treating the starting material with a methylating agent, such as dimethyl sulfate (B86663), in a basic aqueous solution. google.com The alkaline medium facilitates the deprotonation of the thiol group, forming a more nucleophilic thiolate anion that readily attacks the methylating agent.

Table 1: Alkylation of 2-Thiobarbituric Acid

| Parameter | Description |

|---|---|

| Starting Material | 2-Thiobarbituric Acid |

| Reagent | Dimethyl Sulfate (DMS) |

| Medium | Basic Aqueous Solution |

| Intermediate Product | 2-(Methylthio)pyrimidine-4,6-diol |

| Reaction Type | S-methylation (Nucleophilic Substitution) |

Following the successful methylation, the intermediate 2-(methylthio)pyrimidine-4,6-diol undergoes nitration. This electrophilic substitution reaction introduces a nitro group (-NO2) at the C-5 position of the pyrimidine ring, which is activated by the two hydroxyl groups at positions 4 and 6. The reaction is typically performed using a nitrating agent like fuming nitric acid dissolved in a solvent such as glacial acetic acid. jst.go.jpbu.edu.eg The temperature of the reaction must be carefully controlled to prevent side reactions. This step yields the final product, 2-(Methylthio)-5-nitropyrimidine-4,6-diol.

Table 2: Nitration of 2-(Methylthio)pyrimidine-4,6-diol

| Parameter | Description |

|---|---|

| Starting Material | 2-(Methylthio)pyrimidine-4,6-diol |

| Reagents | Fuming Nitric Acid, Glacial Acetic Acid |

| Final Product | This compound |

| Reaction Type | Electrophilic Aromatic Substitution |

An alternative synthetic strategy builds the pyrimidine ring from an acyclic precursor, diethyl malonate. google.com This method involves the initial nitration of the malonic ester, followed by a condensation and cyclization reaction with thiourea (B124793).

The first step in this sequence is the nitration of diethyl malonate to form diethyl 2-nitromalonate. This is achieved by treating diethyl malonate with a strong nitrating agent, typically fuming nitric acid. google.comgoogle.com The reaction temperature is maintained between 15 and 20 degrees Celsius during the addition of the nitric acid. google.com After the addition, the mixture is stirred for several hours before being poured onto ice to precipitate the product. google.com This process can achieve a high yield of the desired nitrated intermediate. google.com

Table 3: Nitration of Diethyl Malonate

| Parameter | Description |

|---|---|

| Starting Material | Diethyl Malonate |

| Reagent | Fuming Nitric Acid |

| Temperature | 15-20 °C |

| Product | Diethyl 2-nitromalonate |

| Yield | Approximately 89% google.com |

The subsequent step involves the base-catalyzed condensation and cyclization of diethyl 2-nitromalonate with thiourea to construct the pyrimidine ring. google.com The reaction is carried out in the presence of a strong base like sodium alkoxide, with the temperature raised to around 70°C. google.com This reaction forms 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. google.com Subsequent methylation of this intermediate would be required to yield the final target compound, this compound. The cyclization product is isolated by acidifying the reaction mixture to a pH of 5-6, causing the solid to precipitate. google.com

Table 4: Cyclization of Diethyl 2-nitromalonate with Thiourea

| Parameter | Description |

|---|---|

| Reactants | Diethyl 2-nitromalonate, Thiourea |

| Catalyst | Sodium Alkoxide |

| Temperature | 70 °C |

| Intermediate Product | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine |

| Yield | Approximately 72% google.com |

Multi-Step Synthesis from Diethyl Malonate

Methylation (to yield 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, followed by 4,6-dihydroxy-2-methylthio-5-nitropyrimidine)

The synthesis of this compound, also known as 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, is achieved through a multi-step process that involves the formation of a key intermediate, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, which is subsequently methylated. google.com

The initial step involves a cyclization reaction. Diethyl 2-nitromalonate is condensed with thiourea in the presence of a sodium alkoxide base. This reaction forms the pyrimidine ring, resulting in the formation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. In a documented procedure, this reaction yields approximately 72% of the product after precipitation and vacuum drying. google.com

The subsequent and crucial step is the methylation of the thiol group (-SH) on the pyrimidine ring. The intermediate, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, is dissolved in an aqueous sodium hydroxide (B78521) solution. A methylating agent, such as dimethyl sulfate, is then introduced to the reaction mixture. google.com This S-methylation reaction specifically targets the sulfur atom, replacing the hydrogen of the mercapto group with a methyl group to yield the final product, 4,6-dihydroxy-2-methylthio-5-nitropyrimidine. google.comnih.gov

Nitration & Cyclization: Diethyl malonate is first nitrated and then cyclized with thiourea to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. google.com

Methylation: The resulting mercapto-pyrimidine intermediate is then methylated to produce this compound. google.com

Key Intermediates and Starting Materials in Synthesis

The synthesis of this compound relies on specific precursors and intermediates. These foundational molecules provide the necessary chemical framework for the construction of the final compound.

2-Thiobarbituric Acid

2-Thiobarbituric acid is a heterocyclic organic compound that serves as a fundamental building block for a wide range of pyrimidine derivatives. researchgate.netnih.gov Structurally, it is a barbiturate (B1230296) in which the oxygen atom at the C-2 position is replaced by a sulfur atom. wikipedia.org While the direct precursor in the synthesis described above is the 5-nitro derivative (4,6-dihydroxy-2-mercapto-5-nitropyrimidine), 2-thiobarbituric acid represents the parent, un-nitrated scaffold. It is frequently used in multicomponent reactions to synthesize various fused pyrimidine systems. researchgate.netacs.org Its reactivity makes it a versatile starting material in medicinal and organic chemistry. researchgate.nettandfonline.com

| Property | Value |

|---|---|

| Molecular Formula | C4H4N2O2S |

| Molecular Weight | 144.15 g/mol |

| CAS Number | 504-17-6 |

| Appearance | White to cream or pale pink powder |

| Melting Point | 245 °C (473 °F; 518 K) |

2-(Methylthio)pyrimidine-4,6-diol

2-(Methylthio)pyrimidine-4,6-diol is a pyrimidine derivative that can be considered a key intermediate or starting material in an alternative pathway to the target molecule. sigmaaldrich.com This compound is structurally similar to the final product but lacks the nitro group at the 5-position. It is the S-methylated derivative of 2-thiobarbituric acid. sigmaaldrich.comamazonaws.com

Research into the nitration of 2-substituted pyrimidine-4,6-diones suggests that these compounds can be nitrated at the 5-position. nih.govresearchgate.net Therefore, a plausible synthetic route involves the nitration of 2-(Methylthio)pyrimidine-4,6-diol using a nitrating agent, such as a nitric acid/sulfuric acid mixture, to introduce the nitro group and form this compound. nih.gov This positions 2-(Methylthio)pyrimidine-4,6-diol as a direct precursor in a potential alternative synthesis strategy.

| Property | Value |

|---|---|

| Molecular Formula | C5H6N2O2S |

| Molecular Weight | 158.18 g/mol |

| CAS Number | 1979-98-2 |

| Appearance | Powder |

| Melting Point | >300 °C |

Iii. Chemical Reactivity and Transformation Pathways of 2 Methylthio 5 Nitropyrimidine 4,6 Diol and Its Direct Derivatives

Halogenation Reactions (e.g., Chlorination)

A key transformation of 2-(methylthio)-5-nitropyrimidine-4,6-diol is its conversion to a dihalogenated derivative, which serves as a reactive intermediate for further functionalization.

The hydroxyl groups at the 4 and 6 positions of the pyrimidine (B1678525) ring can be replaced by chlorine atoms through a chlorination reaction. This process yields 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a key intermediate in the synthesis of more complex pyrimidine derivatives. google.com This transformation is a standard method for activating the pyrimidine ring for subsequent nucleophilic substitution reactions. The presence of the methylthio and nitro groups makes this compound a valuable building block in medicinal and agrochemical research. cymitquimica.com

A general synthesis route starting from diethyl malonate involves nitration, cyclization with thiourea (B124793), methylation, and finally, chlorination to obtain the target compound. google.com The final chlorination step typically achieves a yield of 40-80%. google.com

Table 1: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Nitration | Diethyl malonate | Concentrated or fuming nitric acid | Diethyl 2-nitromalonate |

| 2. Cyclization | Diethyl 2-nitromalonate, Thiourea | Sodium alkoxide | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine |

| 3. Methylation | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate (B86663) | This compound |

The chlorination of hydroxypyrimidines is a well-established reaction, commonly employing phosphorus oxychloride (POCl₃) as the chlorinating agent. nih.gov This reagent effectively converts the hydroxyl substituents into chloro groups. google.com Often, the reaction is carried out using an excess of phosphorus oxychloride, which can also serve as the solvent. google.comnih.gov

Tertiary amines, such as N,N-dimethylaniline or 2,6-lutidine, are frequently used as catalysts in these reactions. google.comdeepdyve.com These catalysts act as acid acceptors and reaction promoters. google.com The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the mixture (around 100-110°C), to drive the conversion to the chlorinated product. google.com The use of equimolar amounts of phosphorus oxychloride has also been explored to improve atom economy and reduce waste. nih.gov

Nucleophilic Substitution Reactions (on derivatives)

The halogen atoms on the chlorinated pyrimidine intermediates are susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Halogenated pyrimidines, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, are highly reactive towards nucleophilic aromatic substitution (SNAr). chemrxiv.org The presence of electron-withdrawing groups, like the nitro group, activates the pyrimidine ring for nucleophilic attack. chemrxiv.org The chlorine atoms at the 4 and 6 positions serve as good leaving groups, facilitating their substitution by nucleophiles. This reactivity makes these compounds versatile intermediates for creating diverse libraries of substituted pyrimidines. chemrxiv.org

The chlorine atoms of halogenated pyrimidine intermediates can be readily displaced by amines in amination reactions. This allows for the synthesis of various amino-substituted pyrimidines. researchgate.net The reaction of heteroaryl chlorides with amines can proceed via a facile SNAr mechanism. researchgate.net For instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to disubstituted dialkyl/arylamine pyrimidines. chemrxiv.org

Table 2: Examples of Amination Reactions on Halogenated Pyrimidines

| Halogenated Pyrimidine | Amine | Product |

|---|---|---|

| 4-Chloroquinazoline | Pyrrolidine | 4-Pyrrolidinylquinazoline |

| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | 2-Trifluoromethyl-4-pyrrolidinylquinazoline |

In addition to amines, other nucleophiles such as alkoxides and thiolates can displace the halogen atoms on the pyrimidine ring. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide or sodium thiophenoxide results in the substitution of the chlorine atom to yield the corresponding phenoxy and thiophenoxy derivatives. rsc.org Similarly, reaction with an excess of sodium methoxide (B1231860) can lead to the substitution of both the chloro and methylthio groups to form a dimethoxy derivative. rsc.org The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines demonstrates that alkoxy groups can also act as leaving groups in SNAr reactions, particularly in the presence of primary amines. chemrxiv.org

Reduction Reactions (on derivatives)

Reduction reactions are a cornerstone in the synthetic utility of 5-nitropyrimidine (B80762) derivatives, serving as a critical step to introduce an amino group, which is a versatile handle for further chemical modifications, particularly cyclization reactions.

The conversion of the 5-nitro group to a 5-amino group is a fundamental transformation, yielding 5-aminopyrimidine (B1217817) derivatives that are key precursors for the synthesis of fused heterocyclic systems like purines. google.com This reduction is most commonly achieved through catalytic hydrogenation. unimi.it Various catalytic systems can be employed, with palladium-on-carbon (Pd/C) and Raney nickel being frequently utilized. wikipedia.org

The process involves the reaction of the 5-nitropyrimidine derivative with hydrogen gas in the presence of a metal catalyst. mdpi.com This method is highly efficient and often proceeds under mild conditions, providing the desired 5-aminopyrimidine in high yields. The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the reduction of other functional groups or the pyrimidine ring itself. unimi.it Alternative methods may include the use of metals like iron in acidic media or other reducing agents such as sodium hydrosulfite. wikipedia.orgorganic-chemistry.org The resulting 5,6-diaminopyrimidine derivative is a crucial intermediate for building the imidazole (B134444) ring of purine (B94841) analogues. researchgate.net

| Starting Material | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted 4,6-dihalo-5-nitro-2-alkyl-pyrimidine | H₂, Pd/C or Raney Nickel | Mild temperature and pressure | Substituted 5-amino-4,6-dihalo-2-alkyl-pyrimidine | google.comwikipedia.org |

| Aromatic Nitro Compound | Iron (Fe), Acidic Media (e.g., HCl) | Reflux | Corresponding Aniline Derivative | unimi.it |

| Nitroarene | Formic Acid, Iron-based catalyst | Mild conditions | Aniline | organic-chemistry.org |

Oxidation Reactions (on derivatives)

Oxidation of the sulfur atom in the methylthio group provides a pathway to modulate the electronic properties of the pyrimidine ring and introduce new functional groups, namely sulfoxides and sulfones.

The methylthio (-SCH₃) group attached to the pyrimidine ring can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide, -SOCH₃) or methylsulfonyl (sulfone, -SO₂CH₃) groups. organic-chemistry.org This transformation is typically accomplished using controlled amounts of an oxidizing agent. Hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like glacial acetic acid, is a common reagent for this purpose. researchgate.netnih.gov

By adjusting the stoichiometry of the oxidizing agent and the reaction conditions, the oxidation can often be stopped at the sulfoxide (B87167) stage. Using an excess of the oxidizing agent and more forcing conditions will typically lead to the formation of the fully oxidized sulfone. organic-chemistry.org Other oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for this transformation. organic-chemistry.org The resulting sulfonyl group can act as a good leaving group in nucleophilic substitution reactions, further expanding the synthetic utility of these derivatives. google.com

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrimidine thioate derivative | H₂O₂, Glacial Acetic Acid | 25 °C, 24 h | Pyrimidine sulfonyl methanone (B1245722) derivative | researchgate.netnih.gov |

| Substituted sulfide | m-Chloroperoxybenzoic acid (m-CPBA) | Varies | Corresponding sulfone | organic-chemistry.org |

| Aromatic/Aliphatic sulfide | 30% H₂O₂, Silica-based tungstate (B81510) catalyst | Room Temperature | Corresponding sulfoxide or sulfone | organic-chemistry.org |

Cyclization Reactions for Fused Heterocyclic Systems (on derivatives)

The true synthetic power of this compound derivatives is realized after the reduction of the nitro group. The resulting 5-amino group, positioned adjacent to another reactive site on the pyrimidine ring, facilitates cyclization reactions to form various fused heterocyclic systems.

The synthesis of purine analogues is a well-established application of 5-aminopyrimidine derivatives. researchgate.net Following the reduction of the 5-nitro group to a 5-amino group, the resulting diaminopyrimidine becomes the key building block. google.com The formation of the purine's imidazole ring is achieved by reacting the 4,5-diaminopyrimidine (B145471) with a suitable cyclizing agent that provides the final carbon atom of the five-membered ring. google.comresearchgate.net

Common cyclizing agents include formic acid, which introduces an unsubstituted carbon, or other one-carbon sources like aldehydes. researchgate.net This reaction leads to the formation of the bicyclic purine core. The ability to introduce a wide variety of substituents onto the initial pyrimidine ring allows for the creation of a diverse library of purine analogues. google.com

| Pyrimidine Precursor | Cyclizing Agent | Conditions | Fused System Formed | Reference |

|---|---|---|---|---|

| 4,5,6-Triaminopyrimidine | Formic Acid or Aldehyde | Heating | Substituted Purine | google.comresearchgate.net |

| 4,5-Diaminopyrimidine | Various (e.g., orthoesters) | Varies | Purine Derivative | researchgate.net |

Another important class of fused heterocycles derived from 5-aminopyrimidines are the triazolo[4,5-d]pyrimidines. researchgate.net These compounds are formed by constructing a triazole ring fused to the pyrimidine core. The synthesis typically begins with the 5-aminopyrimidine derivative obtained from the nitro reduction step.

The annulation of the triazole ring can be achieved by first diazotizing the 5-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This intermediate can then undergo an intramolecular cyclization to form the triazole ring. researchgate.net Alternatively, the 5-aminopyrimidine can be reacted with other reagents that provide the necessary nitrogen atoms to complete the triazole ring. The resulting triazolopyrimidine scaffold is a significant pharmacophore in medicinal chemistry. researchgate.netnih.gov

| Pyrimidine Precursor | Key Reagents | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|---|

| 4,5-Diaminopyrimidine | Sodium Nitrite (NaNO₂), Acid | Diazotization followed by cyclization | Triazolo[4,5-d]pyrimidine | researchgate.net |

Studies on Reaction Mechanisms and Selectivity

The reactivity and transformation of this compound are governed by the electronic properties of its substituents and the potential for tautomerism and intramolecular interactions. The interplay of the electron-withdrawing nitro group, the potentially displaceable methylthio group, and the acidic hydroxyl groups dictates the compound's behavior in chemical reactions.

The chemical reactivity of the pyrimidine ring in this compound is significantly influenced by the electronic effects of its substituents: the 2-methylthio group, the 5-nitro group, and the 4,6-diol (existing in tautomeric forms).

The 5-nitro group is a potent electron-withdrawing group, which strongly deactivates the pyrimidine ring towards electrophilic attack and, conversely, activates it for nucleophilic aromatic substitution (SNAr) reactions. This activation is a critical factor in the reactivity of the compound and its derivatives. For instance, in related 5-nitropyrimidine systems, the nitro group drastically increases the rate of nucleophilic substitution. acs.org The presence of this group significantly lowers the basicity of the pyrimidine nitrogen atoms. acs.org

The 4,6-diol functionality introduces further complexity due to keto-enol tautomerism. The compound can exist in several tautomeric forms, with the di-keto form, 2-(methylthio)-5-nitropyrimidine-4,6(1H,5H)-dione, being a likely contributor. The hydroxyl groups are acidic and can be deprotonated to form phenoxide-like anions, which are highly activating for electrophilic attack but are generally not relevant for the nucleophilic substitutions that are characteristic of this electron-deficient ring system.

In derivatives where the hydroxyl groups are replaced by better leaving groups, such as chlorine in 4,6-dichloro-2-methylthio-5-nitropyrimidine, the activating effect of the 5-nitro group facilitates sequential nucleophilic substitution at the C4 and C6 positions. google.com The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -NO2 | 5 | Strongly electron-withdrawing (-I, -M) | Strongly activates the ring for nucleophilic substitution; decreases basicity. acs.org |

| -SMe | 2 | Weakly electron-donating (+M) / electron-withdrawing (-I) | Can act as a leaving group, but is less reactive than halogens. chemrxiv.org Can influence reaction pathways. |

| -OH / =O | 4, 6 | Electron-donating (-OH) / Electron-withdrawing (=O) | Engages in keto-enol tautomerism, influencing the electronic nature of the ring. Can be converted to better leaving groups (e.g., -Cl) to facilitate SNAr reactions. |

Intramolecular hydrogen bonding can play a significant role in the structure, stability, and reactivity of this compound. The potential for such interactions arises from the proximity of the hydroxyl groups at positions 4 and 6 to the nitro group at position 5.

The compound is expected to exist predominantly in its tautomeric keto-enol or di-keto forms. In the enol or keto-enol forms, an intramolecular hydrogen bond can form between the hydroxyl group at C4 (or C6) and an oxygen atom of the nitro group at C5. This would result in the formation of a stable six-membered ring, a common motif in molecules with adjacent hydroxyl and nitro groups on an aromatic or quasi-aromatic ring.

Computational studies on related hydroxy- and nitropyrimidine derivatives suggest that such intramolecular hydrogen bonds can significantly influence the conformational preferences and the relative energies of different tautomers. The presence of a strong intramolecular hydrogen bond can stabilize a particular tautomeric form, thereby affecting its chemical properties, including acidity and reactivity.

For instance, studies on 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one have explored its tautomeric and ionic forms. acs.org It is plausible that in this compound, similar intramolecular hydrogen bonding exists, influencing the orientation of the nitro group relative to the pyrimidine ring and potentially affecting the accessibility of the C4 and C6 positions to attacking reagents.

The strength of this intramolecular hydrogen bond would be influenced by the electronic nature of the other substituents on the pyrimidine ring. The 2-methylthio group, through its mild electronic effects, could subtly modulate the acidity of the hydroxyl protons and the basicity of the nitro group oxygen atoms, thereby fine-tuning the strength of the hydrogen bond.

| Potential Hydrogen Bond | Donor | Acceptor | Resulting Ring Size | Plausibility |

|---|---|---|---|---|

| O-H···O-N | C4-OH or C6-OH | C5-NO2 | 6-membered | Highly plausible in enol or keto-enol tautomers. |

| N-H···O=C | N1-H or N3-H | C4=O or C6=O | Varies | Possible in di-keto tautomers, but likely to be intermolecular in the solid state. |

Iv. Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H NMR spectrum for 2-(Methylthio)-5-nitropyrimidine-4,6-diol is predicted to be relatively simple due to the limited number of proton environments. The key signals expected are from the methylthio (-SCH₃) group and the hydroxyl (-OH) groups. The pyrimidine (B1678525) ring itself lacks any carbon-bound protons.

The protons of the methylthio group are chemically equivalent and not coupled to any other protons, which would result in a sharp singlet in the spectrum. The chemical shift for such a group attached to a pyrimidine ring is typically observed in the range of δ 2.5-3.0 ppm. The protons of the two hydroxyl groups at positions 4 and 6 are expected to produce a signal that can be broad and variable in its chemical shift, typically in the range of δ 5.0-12.0 ppm, depending on the solvent, concentration, and temperature. These protons are acidic and would readily exchange with deuterium oxide (D₂O), leading to the disappearance of their signal upon addition of D₂O to the sample.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -SCH₃ | 2.5 - 3.0 | Singlet | 3H | Sharp signal characteristic of a methylthio group. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated. These correspond to the methyl carbon of the methylthio group and the four unique carbons of the pyrimidine ring (C2, C4, C5, and C6).

The chemical shifts are influenced by the attached functional groups. The C2 carbon, bonded to both a nitrogen and the sulfur of the methylthio group, is expected to appear significantly downfield. The C4 and C6 carbons, bonded to hydroxyl groups and nitrogens, would also be found downfield. The C5 carbon, attached to the electron-withdrawing nitro group, will also be deshielded. The methyl carbon of the -SCH₃ group will appear furthest upfield. For similar pyrimidine derivatives, thiocarbonyl carbons can resonate around 175 ppm, while carbons attached to oxygen (as in a carbonyl or enol) resonate near 160 ppm mdpi.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -SCH₃ | 10 - 20 | Upfield signal typical for a methylthio carbon. |

| C5 | 120 - 140 | Influenced by the electron-withdrawing nitro group. |

| C4, C6 | 155 - 165 | Deshielded due to attachment to -OH and ring nitrogens. May exist in tautomeric equilibrium. |

While standard ¹H NMR confirms the presence of functional groups, advanced techniques are required for more complex structural analysis, such as studying intermolecular interactions. Saturation Transfer Difference (STD) NMR is a powerful method for investigating the binding of a small molecule (ligand) to a large biomolecule (receptor). If a derivative of this compound were to be studied for its interaction with a protein, STD NMR could be employed to map its binding epitope. In this experiment, selective saturation of the protein's proton signals is transferred via spin diffusion to the protons of the bound ligand. Protons on the ligand that are in closest proximity to the protein's surface receive the most saturation, resulting in the strongest signals in the difference spectrum. This allows for the identification of the specific parts of the molecule involved in the binding interaction.

Furthermore, conformational characteristics of thiopyrimidine-containing molecules can be elucidated through analyses of the nuclear Overhauser effect (NOE), which provides information on through-space proton-proton distances, and spin-coupling constants nih.govnih.govoup.com. Such studies have shown that 2-thiopyrimidine units can confer significant conformational rigidity to molecules nih.govnih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups. The presence of the diol functionality would be confirmed by a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations. The nitro group (NO₂) would exhibit two strong, sharp absorption bands: one for asymmetric stretching around 1500-1570 cm⁻¹ and another for symmetric stretching around 1300-1370 cm⁻¹.

The pyrimidine ring itself will have several characteristic bands. C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1650 cm⁻¹ region. The C-H stretching from the methyl group would be observed around 2850-3000 cm⁻¹ mdpi.com.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | Medium to Weak |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1650 | Medium to Strong |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1300 - 1370 | Strong |

Mass Spectrometry Techniques (e.g., LC-MS, UPLC)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and specific method for separating, identifying, and quantifying compounds in complex mixtures mdpi.comnih.govnih.gov.

For this compound, LC-MS analysis would be used to confirm its molecular weight and purity. The compound has a molecular weight of 203.18 g/mol synblock.comchemicalbook.com. In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 204.19. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 202.17. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

UPLC provides rapid and high-resolution separation of analytes prior to their introduction into the mass spectrometer, which is essential for analyzing complex samples and distinguishing the target compound from impurities or metabolites creative-proteomics.comresearchgate.net. Tandem mass spectrometry (MS/MS) could be further employed to induce fragmentation of the molecular ion, providing structural information based on the resulting fragment ions. Potential fragmentation pathways for this molecule could include the loss of the nitro group (a loss of 46 Da) or cleavage of the methylthio group.

X-ray Crystallography

As of the latest available data, there are no published X-ray crystallography studies for this compound. Therefore, a detailed analysis based on experimental crystallographic data is not possible. The following sections outline the methodologies that would be employed should such data become available.

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

No published DFT studies specifically on 2-(Methylthio)-5-nitropyrimidine-4,6-diol were found. Consequently, data regarding its optimized molecular geometry and electronic structure from this theoretical framework is not available.

Information on the optimized bond lengths, bond angles, and dihedral angles for this compound, as determined by DFT calculations, is not present in the current body of scientific literature.

Detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and Molecular Electrostatic Potential (MEP) maps for this compound, is not available from published research.

Advanced Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces, Reduced Density Gradient)

No studies employing Hirshfeld surface analysis or Reduced Density Gradient (RDG) to investigate the intermolecular interactions of this compound in its crystalline state have been published. Therefore, quantitative data on intermolecular contacts and the nature of non-covalent interactions could not be provided.

Vi. Derivatization Strategies and Analogue Development

Synthesis of Pyrimidine (B1678525) Derivatives with Modified Substituents

Modification of the substituents on the pyrimidine ring is a primary strategy for creating new derivatives. This includes the alkylation of thioether groups and the halogenation of hydroxyl groups, which significantly alters the electronic and steric properties of the molecule.

The methylthio group at the C-2 position and other potential sites on the pyrimidine ring can be modified through various alkylation reactions. S-alkylation is a common method for introducing diverse functionalities. For instance, 2-thiopyrimidine derivatives can be condensed with substituted benzyl (B1604629) halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield 2-(benzylthio)pyrimidines. scirp.org This approach allows for the introduction of a variety of substituted benzyl groups, enabling the exploration of structure-activity relationships. scirp.org

Similarly, the synthesis of 5-alkyl-2-(alkylthio)-6-(phenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones demonstrates another facet of alkylation, where both the C-5 and the thio-group at C-2 can bear different alkyl substituents. nih.gov These modifications are crucial in tuning the biological activity of the resulting compounds. nih.gov

Table 1: Examples of Alkylation Reactions on Pyrimidine Scaffolds

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| 2-Thiopyrimidine derivative | Substituted benzyl chloride/bromide, K₂CO₃ | 2-(Benzylthio)pyrimidine | scirp.org |

| Dihydro-oxopyrimidine core | Alkyl halides | 5-Alkyl-2-(alkylthio)pyrimidinone | nih.gov |

The hydroxyl groups at positions C-4 and C-6 of the diol are key sites for halogenation, converting them into more reactive leaving groups for subsequent nucleophilic substitution reactions. A prominent example is the chlorination of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine. google.com This conversion is typically achieved by treating the starting diol with a chlorinating agent like phosphorus oxychloride (POCl₃), which can also serve as the solvent. google.com The reaction is often catalyzed by an organic base, such as N,N-dimethylaniline, and requires heating under reflux to proceed to completion, yielding the target 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com

These halogenated pyrimidines are highly valuable intermediates. The chlorine atoms can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to generate large libraries of derivatives. Chemical modifications involving the introduction of two halogen units at positions 2 and 6 in a phenyl portion of a benzyl group attached to the C-6 of the pyrimidine ring have also been shown to impact inhibitory activity in certain biological assays. nih.gov

Table 2: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine

| Starting Material | Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux (100-110°C) for 10 hours | 40-80% | google.com |

Development of Fused Heterocyclic Systems from Pyrimidine Core

The pyrimidine ring present in 2-(Methylthio)-5-nitropyrimidine-4,6-diol is an excellent platform for the construction of fused bicyclic and polycyclic heterocyclic systems. These fused systems often mimic the structures of endogenous purines and other biologically important molecules.

Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are fundamental components of nucleic acids. nih.gov Synthetically modified purines are known to interact with enzymes and nucleic acid functions. nih.gov The pyrimidine core serves as a key starting point for the synthesis of purine (B94841) analogues. General synthetic strategies often involve the use of a disubstituted pyrimidine, such as a 4,5-diaminopyrimidine (B145471), which can be cyclized with various one-carbon sources to form the fused imidazole ring. While the direct conversion of this compound requires reduction of the nitro group and subsequent manipulations, its derivatives, particularly halogenated ones, are prime candidates for building purine scaffolds through sequential reactions.

The fusion of a triazole ring to the pyrimidine core gives rise to triazolo[4,5-d]pyrimidines, a class of compounds investigated for various biological activities, including as enzyme inhibitors. nih.gov The synthesis of these systems can be achieved from pyrimidine precursors. For example, a series of google.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives have been prepared by reacting suitable pyrimidine intermediates with a variety of amines, phenols, and thiophenols under alkaline conditions. nih.gov This modular approach allows for the creation of a diverse library of compounds for biological screening and optimization. nih.gov

Table 3: Synthesis of google.comnih.govnih.govTriazolo[4,5-d]pyrimidine Derivatives

| Precursor | Reactants | Product Class | Reference |

|---|---|---|---|

| Substituted triazolo[4,5-d]pyrimidine | Amines, phenols, thiophenols | Substituted google.comnih.govnih.govtriazolo[4,5-d]pyrimidines | nih.gov |

Structure-Activity Relationship (SAR) Studies in Related Pyrimidine Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of pyrimidine derivatives by systematically altering their chemical structure. Reviews of pyrimidine-based compounds have consistently shown that the nature and position of substituents on the pyrimidine nucleus have a profound impact on their pharmacological profiles. nih.goveurekaselect.com

Specific SAR findings for related scaffolds include:

Triazolo[4,5-d]pyrimidine Systems : In a study of google.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors, the substituent at the R³ position (designated as the 'X' group) was found to be important for inhibitory potency. nih.gov Notably, introducing a 2-thiopyridine moiety resulted in a significant improvement in activity. nih.gov

Dihydropyrimidinones : For a series of 5-alkyl-2-(alkylthio)-6-(dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones acting as anti-HIV-1 agents, the presence of electron-withdrawing substituents on the benzyl group was investigated. Derivatives containing a 6-(2,6-difluorophenylmethyl) substituent were found to be the most potent. nih.gov

Thiazolo[4,5-d]pyrimidines : In a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives evaluated for anticancer activity, the introduction of a chlorine atom at the C-7 position led to compounds with enhanced activity compared to their 7-oxo counterparts. mdpi.com

These studies underscore the importance of systematic structural modification of the pyrimidine scaffold to identify key pharmacophoric features and optimize biological activity. nih.govresearchgate.net

Table 4: Summary of SAR Findings in Related Pyrimidine Scaffolds

| Pyrimidine Scaffold | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| google.comnih.govnih.govTriazolo[4,5-d]pyrimidine | 2-Thiopyridine substituent | Remarkable improvement in LSD1 inhibition | nih.gov |

| Dihydro-alkoxy-benzyl-oxopyrimidine (DABO) | 6-(2,6-Difluorophenylmethyl) substituent | High potency as HIV-1 reverse transcriptase inhibitors | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Chlorine atom at C-7 position | Increased anticancer activity over 7-oxo analogues | mdpi.com |

Vii. Research Applications and Utilities in Chemical Science Excluding Clinical/pharmacological Directly

Building Block in Complex Organic Synthesis

2-(Methylthio)-5-nitropyrimidine-4,6-diol serves as a fundamental starting material for constructing more elaborate molecular structures. The pyrimidine (B1678525) core, activated by the electron-withdrawing nitro group and flanked by reactive hydroxyl groups, is primed for a variety of synthetic manipulations.

The chemical framework of this compound is a key component in the synthesis of a variety of heterocyclic systems. nih.govorgchemres.org Pyrimidine derivatives are integral to many biologically active compounds, and this specific diol provides a reliable entry point to this chemical space. nih.gov The hydroxyl groups can be readily converted into other functionalities, such as halogens, which then serve as handles for nucleophilic substitution and cross-coupling reactions, enabling the fusion of other rings onto the pyrimidine core or the introduction of diverse substituents. google.comcymitquimica.com This versatility facilitates the creation of novel polycyclic and substituted heterocyclic compounds with potential applications in materials science and medicinal chemistry. orgchemres.orgnih.gov

One of the most significant applications of this compound is its conversion into key intermediates for the design of new chemical scaffolds. A prime example is its role in the synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. google.com This transformation is typically achieved through chlorination using reagents like phosphorus oxychloride. google.com

Reaction Example: Synthesis of a Dichlorinated Pyrimidine Intermediate

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (catalyst) | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | 40-80% | google.com |

The resulting dichlorinated product is a highly valuable intermediate. cymitquimica.com The two chlorine atoms are excellent leaving groups, allowing for sequential and regioselective substitution reactions with various nucleophiles (e.g., amines, alcohols, thiols). This step-wise functionalization enables the construction of complex molecular scaffolds with precisely controlled substitution patterns, which is a critical aspect in the rational design of new compounds. cymitquimica.comgoogle.com

The derivatives of this compound, particularly its chlorinated form, are recognized as potential precursors in the synthesis of agrochemicals. cymitquimica.com The pyrimidine ring is a common feature in many commercial herbicides, fungicides, and insecticides. The ability to introduce various functional groups onto the 4 and 6 positions of the pyrimidine ring allows for the systematic modification of the molecule's biological activity, a key strategy in the discovery of new crop protection agents. researchgate.net While direct synthesis of commercial dyes from this specific compound is not widely documented, the chromophoric nitro group and the potential for creating extended conjugated systems through derivatization suggest its utility as a precursor for specialized dyes.

Tools in Chemical Biology Research

While this compound itself is not typically used directly in biological assays, its derivatives are instrumental as tools in chemical biology for probing complex biological systems.

Derivatives synthesized from this pyrimidine building block have shown potential in the study of enzyme modulation. For instance, related aminopyrimidine structures have been investigated as inhibitors of key enzymes in cellular pathways, such as Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are significant targets in cancer research. mdpi.com By systematically modifying the substituents on the pyrimidine scaffold, researchers can synthesize libraries of related compounds. These libraries are then used to study structure-activity relationships (SAR), providing insights into how specific chemical features contribute to the inhibition or activation of an enzyme. This approach helps in mapping the enzyme's active site and understanding its catalytic mechanism.

The chemical scaffolds derived from this compound are valuable for investigating interactions with specific molecular targets. mdpi.com Computational studies, such as molecular docking, can predict how these molecules might bind to the active site of a protein. nih.gov For example, derivatives of aminopyrimidine-2,4-diones have been designed to act as dual-target inhibitors, and their binding modes with targets like BRD4 can be modeled to understand key interactions, such as hydrogen bonding with specific amino acid residues like Asn140. mdpi.com These theoretical models, when combined with experimental data from enzyme assays, provide a detailed picture of the molecular recognition events that govern biological activity, guiding the design of more potent and selective molecular probes.

Methodological Development in Synthetic Chemistry

The exploration of this compound in synthetic chemistry has led to the establishment of reliable pathways for the creation of functionalized pyrimidine derivatives. These methods highlight the compound's role as a critical building block.

A significant application of this compound is as a key intermediate in a multi-step synthesis to produce 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. google.com This synthetic route begins with readily available starting materials and proceeds through a series of transformations involving nitration, cyclization, methylation, and chlorination. google.com

Nitration: The synthesis initiates with the nitration of diethyl malonate using concentrated or fuming nitric acid to yield diethyl 2-nitromalonate. google.com

Cyclization: The resulting diethyl 2-nitromalonate undergoes a cyclization reaction with thiourea (B124793) in the presence of a sodium alkoxide. This step forms the pyrimidine ring, resulting in the formation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. google.com

Methylation: The thiol group of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine is then methylated using a methylating agent such as dimethyl sulfate (B86663). This reaction yields the target compound, this compound (also referred to as 4,6-dihydroxy-2-methylthio-5-nitropyrimidine). google.com

Chlorination: In the final step, this compound is utilized as the direct precursor for chlorination. The hydroxyl groups at the 4 and 6 positions are replaced with chlorine atoms using phosphorus oxychloride, often with a catalytic amount of N,N-dimethylaniline, to produce 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. google.com

This methodological approach is valued for its rational design and the successful synthesis of the target chlorinated pyrimidine. google.com

The following table summarizes the key transformations in this synthetic pathway.

| Step | Starting Material(s) | Key Reagents | Product |

| 1. Nitration | Diethyl malonate | Concentrated Nitric Acid or Fuming Nitric Acid | Diethyl 2-nitromalonate |

| 2. Cyclization | Diethyl 2-nitromalonate, Thiourea | Sodium Alkoxide | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine |

| 3. Methylation | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate | This compound |

| 4. Chlorination | This compound | Phosphorus oxychloride, N,N-Dimethylaniline (catalyst) | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine |

The primary reaction in which this compound is investigated as a substrate is its conversion to 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This transformation is a classic example of the chlorination of dihydroxypyrimidines, a fundamental process in heterocyclic chemistry. nih.gov

The reaction proceeds by treating this compound with phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the solvent. google.com The generally accepted mechanism for this type of reaction involves several key steps:

Tautomerization: this compound exists in tautomeric equilibrium with its keto forms (e.g., 6-hydroxy-2-(methylthio)-5-nitropyrimidin-4(3H)-one). The diol form is reactive towards chlorinating agents.

Activation of Hydroxyl Groups: The reaction is thought to initiate with the nucleophilic attack of the hydroxyl groups of the pyrimidine ring on the electrophilic phosphorus atom of phosphorus oxychloride. This forms a dichlorophosphite (B8498940) ester intermediate, converting the hydroxyl group into a much better leaving group.

Nucleophilic Substitution: A chloride ion, generated from the phosphorus oxychloride, then acts as a nucleophile, attacking the carbon atom to which the activated oxygen is attached. This results in the displacement of the dichlorophosphite group and the formation of a C-Cl bond. This process occurs for both hydroxyl groups at the 4 and 6 positions.

Role of Catalyst: The addition of a tertiary amine catalyst, such as N,N-dimethylaniline, is common in such chlorinations. google.com The catalyst can facilitate the reaction by forming a more reactive Vilsmeier-Haack type reagent with phosphorus oxychloride, or by acting as a base to deprotonate the pyrimidine hydroxyl groups, increasing their nucleophilicity towards POCl₃.

This mechanistic pathway is a cornerstone for the synthesis of various chlorinated pyrimidine derivatives from their hydroxylated precursors. nih.gov

Viii. Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic strategies for 2-(Methylthio)-5-nitropyrimidine-4,6-diol primarily revolve around the methylation of its precursor, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. A patent describes a method where this precursor is treated with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521) to yield the target compound. google.com This process involves the initial formation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine through the cyclization of diethyl 2-nitromalonate with thiourea (B124793) in the presence of a sodium alkoxide. google.com

Future research should focus on developing more sustainable and efficient synthetic methodologies. This could involve:

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or ionic liquids, to replace traditional organic solvents.

Catalytic Methods: Exploring the use of catalysts to improve reaction efficiency and reduce waste. This could include phase-transfer catalysts for the methylation step to enhance the reaction rate and yield.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

One-Pot Syntheses: Designing a one-pot reaction sequence from readily available starting materials to streamline the process and minimize purification steps.

A comparative analysis of different synthetic routes is presented in the table below:

| Synthetic Route | Reagents | Solvents | Advantages | Disadvantages |

| Current Method | Diethyl 2-nitromalonate, Thiourea, Sodium alkoxide, Dimethyl sulfate, NaOH | Ethanol, Water | Established procedure | Use of hazardous reagents like dimethyl sulfate, potential for multiple steps and purification |

| Potential Green Route | Same as above | Water, Ionic Liquids | Reduced environmental impact, potentially safer | May require optimization of reaction conditions to achieve high yields |

| Catalytic Approach | Same as above, with a catalyst (e.g., phase-transfer catalyst) | Biphasic systems | Increased reaction rates, potentially milder conditions | Catalyst cost and separation |

| Flow Chemistry | Same as above | Various | Precise control, enhanced safety, scalability | Requires specialized equipment |

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structure and properties of this compound is currently hampered by the lack of detailed spectroscopic data in the public domain. While its basic chemical formula (C5H5N3O4S) and molecular weight (203.18 g/mol ) are known, a full suite of spectroscopic analyses is essential. synblock.com

Future work must prioritize the acquisition and interpretation of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR data are crucial for confirming the molecular structure and understanding the electronic environment of the different functional groups. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would provide unambiguous assignments of all proton and carbon signals.

Infrared (IR) Spectroscopy: An IR spectrum will help to identify the characteristic vibrational frequencies of the functional groups present, including the N-H and O-H stretching of the diol, the C=O and C=N bonds of the pyrimidine (B1678525) ring, the N-O stretching of the nitro group, and the C-S stretching of the methylthio group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular weight and elemental composition. Fragmentation analysis through techniques like MS/MS would provide valuable information about the compound's structure and stability.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

In-depth Computational Modeling of Reactivity and Mechanisms

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound. Density Functional Theory (DFT) studies on related nitropyrimidines and trisubstituted pyrimidines have demonstrated the utility of these methods in understanding their electronic properties and biological activities. derpharmachemica.comresearchgate.netnih.govmdpi.comrsc.org

Future computational investigations should focus on:

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which will predict the sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will provide insights into the molecule's reactivity and its ability to participate in chemical reactions.

Reaction Mechanism Elucidation: Modeling potential reaction pathways, such as electrophilic and nucleophilic substitution reactions on the pyrimidine ring, to understand the transition states and activation energies involved. This can guide the design of new synthetic transformations. Studies on the nucleophilic substitution of related chloromethylthiopyrimidines suggest the lability of substituents on the pyrimidine ring, which could be a fruitful area for computational exploration. rsc.org

Tautomerism and Conformational Analysis: Investigating the relative stabilities of different tautomeric forms of the diol and the conformational preferences of the methylthio group.

Design and Synthesis of New Functionalized Derivatives with Tailored Reactivity

The functional groups present in this compound offer multiple handles for chemical modification, enabling the synthesis of a library of new derivatives with potentially tailored properties.

Future research in this area should explore:

Substitution at the Hydroxyl Groups: Reactions such as etherification and esterification of the hydroxyl groups to modulate the compound's solubility and electronic properties.

Modification of the Methylthio Group: Oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic nature of the pyrimidine ring and its reactivity.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group is expected to activate the pyrimidine ring towards nucleophilic attack. Investigating the displacement of the hydroxyl or methylthio groups with various nucleophiles could lead to a diverse range of new compounds. The study of nucleophilic substitution in nitropyridines provides a relevant precedent for this approach. nih.gov

Reduction of the Nitro Group: Reduction of the nitro group to an amino group would provide a key intermediate for further functionalization, such as diazotization or acylation, leading to the synthesis of azo dyes or amides with potential biological activities.

| Functional Group | Potential Reaction | Reagents and Conditions | Expected Product Class |

| Hydroxyl (-OH) | Etherification | Alkyl halides, base | Ethers |

| Hydroxyl (-OH) | Esterification | Acyl chlorides, acid anhydrides | Esters |

| Methylthio (-SCH3) | Oxidation | Oxidizing agents (e.g., m-CPBA, H2O2) | Sulfoxides, Sulfones |

| Nitro (-NO2) | Reduction | Reducing agents (e.g., Sn/HCl, H2/Pd-C) | Amines |

| Pyrimidine Ring | Nucleophilic Substitution | Various nucleophiles | Substituted pyrimidines |

Mechanistic Studies of Interactions with Biological Systems (Non-Clinical Focus)

The presence of a pyrimidine core, a structure found in nucleobases, along with the nitro and methylthio groups, suggests that this compound and its derivatives could interact with biological macromolecules. The biological activities of various nitro-substituted compounds and pyrimidine derivatives are well-documented. nih.govmdpi.comsvedbergopen.comresearchgate.netresearchgate.net

A non-clinical focus on these interactions would involve:

Enzyme Inhibition Assays: Screening the compound and its derivatives against a panel of enzymes, particularly kinases and proteases, where pyrimidine-based inhibitors have shown promise.

DNA and RNA Binding Studies: Investigating the potential of the compound to intercalate or bind to the grooves of DNA and RNA using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism. The nitro group could play a role in these interactions. nih.gov

Molecular Docking and Dynamics Simulations: Using computational methods to predict the binding modes and affinities of the compound with various protein targets. This can help in identifying potential biological targets and understanding the key molecular interactions.

Biophysical Characterization of Interactions: Employing techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantitatively measure the binding thermodynamics and kinetics of the compound with target biomolecules.

By systematically pursuing these research directions, the scientific community can build a comprehensive understanding of the chemical and physical properties of this compound, paving the way for the rational design of new functional materials and molecules with potential applications in various scientific fields.

常见问题

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methylthio group (δ ~2.5 ppm for S-CH₃) and nitropyrimidine backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 204.02 for C₅H₅N₃O₄S).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant).

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Decomposition : Avoid high heat (>200°C), as thermal breakdown releases NOₓ and CO .

How can researchers optimize the nitration step in the synthesis to improve yield and minimize by-products?

Q. Advanced

- Temperature Control : Maintain nitration at 0–5°C to suppress polynitration.

- Acid Ratio : Use a 1:3 molar ratio of precursor to HNO₃/H₂SO₄ for balanced reactivity.

- Quenching : Rapid neutralization with ice-water post-reaction reduces side reactions. Yield improvements (~75%) are achievable with dropwise reagent addition .

What are the challenges in differentiating structural isomers using spectroscopic methods?

Advanced

Isomers like 5-nitro-4,6-dihydroxypyrimidine (CAS 2164-83-2) may co-elute in HPLC. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon couplings.

- IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) distinguish substitution patterns .

How does the methylthio group influence reactivity in nucleophilic substitution reactions?

Advanced

The methylthio (-S-CH₃) group acts as a moderate leaving group due to its electron-withdrawing nature. In alkaline conditions, it facilitates substitution at the 2-position (e.g., with amines or alkoxides). Reactivity is enhanced using polar aprotic solvents (DMF, DMSO) .

Under what conditions does this compound decompose, and what are the main decomposition products?

Basic

Decomposition occurs at >200°C or under strong oxidative conditions (e.g., H₂O₂), yielding:

- Gases : NOₓ, CO, and SO₂.

- Residues : Carbonaceous char and sulfonic acid derivatives. Store in cool, dry environments away from oxidizers .

What solvents are suitable for recrystallizing this compound?

Q. Basic

- Ethanol/Water : Optimal for high recovery (solubility: ~10 mg/mL in hot ethanol).

- DMSO/NaOH : For polar impurities, dissolve in 1M NaOH and precipitate with HCl (pH 4–5) .

How is this compound utilized in biochemical research?

Advanced

It serves as a precursor for:

- Enzyme Inhibitors : Modifies thymidine phosphorylase activity in cancer studies.

- Heterocyclic Intermediates : Used to synthesize antiviral or antibacterial agents via functional group transformations (e.g., chlorination at 4,6-positions) .

What strategies mitigate by-product formation during synthesis?

Q. Advanced

- Precursor Purity : Use HPLC-validated starting materials (>98%).

- Stepwise Quenching : Neutralize reaction mixtures incrementally to isolate intermediates.

- Chromatography : Flash chromatography (ethyl acetate:hexane, 3:7) removes nitro-isomer impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。